molecular formula C21H29FN4O10 B1141594 ENOXACIN GLUCONATE CAS No. 104142-71-4

ENOXACIN GLUCONATE

カタログ番号: B1141594
CAS番号: 104142-71-4
分子量: 516.5 g/mol
InChIキー: UQCAODSJNCBXEG-IFWQJVLJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enoxacin Gluconate is a salt form of Enoxacin, a second-generation synthetic fluoroquinolone antibiotic belonging to the 1,8-naphthyridine class. Originally developed for its broad-spectrum antibacterial activity, Enoxacin has garnered significant research interest for its potential applications beyond infectious diseases, particularly in oncology. Its primary antibacterial mechanism involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair, leading to bactericidal effects . In recent years, scientific investigations have revealed that Enoxacin possesses a unique and multifaceted research value. A prominent area of study is its function as a small-molecule enhancer of microRNA (SMER) processing. Enoxacin has been shown to promote the biogenesis of tumor-suppressing microRNAs by binding to the TAR RNA-binding protein 2 (TRBP), a key component of the RNA-induced silencing complex (RISC) . This TRBP-dependent activity can lead to reduced cancer cell proliferation, inhibition of metastasis, and a decrease in the self-renewal capacity of cancer stem-like cells, as observed in studies on colorectal cancer and Ewing's sarcoma models . Further research explores its potential anticancer mechanisms, which include inducing oxidative stress, promoting cell cycle arrest, and inhibiting osteoclastogenesis through the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway and vacuolar H+-ATPase activity . These pleiotropic effects make Enoxacin and its derivatives, such as this compound, compelling compounds for investigating novel therapeutic strategies in cancer research and other fields involving miRNA dysregulation.

特性

CAS番号

104142-71-4

分子式

C21H29FN4O10

分子量

516.5 g/mol

IUPAC名

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChIキー

UQCAODSJNCBXEG-IFWQJVLJSA-N

異性体SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

正規SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

製品の起源

United States

準備方法

Temperature Control

Reaction temperatures profoundly impact yield and purity. For instance, exceeding 60°C in solvent-based methods accelerates degradation, reducing yield by 15–20%. Conversely, temperatures below 20°C prolong reaction times, increasing production costs.

pH Adjustment

Maintaining a pH of 3.5–5.5 during synthesis prevents hydrolysis of the gluconate moiety. Studies show that deviations beyond this range result in a 10–12% loss of active ingredient due to precipitation.

Solvent Selection

Ethanol concentrations >70% (v/v) in recrystallization steps enhance purity but reduce yield by 8–10% due to excessive solute precipitation. Optimal ethanol concentration (50–60%) balances purity (≥98%) and yield (85–90%).

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection at 270 nm is the gold standard for quantifying this compound. The method validates purity (>98%) and detects related substances at <0.2%.

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) confirm that this compound injections retain >95% potency, with no significant changes in pH, clarity, or related substances.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Reaction80–8598–99HighModerate
Solvent-Based85–9098–99.5ModerateHigh
Aqueous Formulation90–9595–98HighLow

The aqueous method excels in scalability for injectables but requires stringent sterilization. Solvent-based synthesis offers higher purity at elevated costs, while the direct reaction balances cost and yield for oral formulations.

Industrial-Scale Production Considerations

Equipment

Stainless steel reactors with jacketed heating/cooling systems are essential for temperature control. Filtration units equipped with 0.22 µm membranes ensure sterility in injectable production.

Regulatory Compliance

Adherence to Good Manufacturing Practices (GMP) is mandatory. Batch records must document raw material ratios, reaction conditions, and quality test results to meet FDA and EMA guidelines .

化学反応の分析

Types of Reactions: Enoxacin gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antibacterial activity and stability.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antibacterial properties .

科学的研究の応用

Antimicrobial Properties

Broad-Spectrum Activity
Enoxacin gluconate exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It functions primarily by inhibiting the bacterial enzyme DNA gyrase, which is crucial for DNA replication and transcription. The compound has been shown to be effective against pathogens such as Escherichia coli and Staphylococcus spp. .

Table 1: Antimicrobial Efficacy of this compound

PathogenActivity LevelReference
Escherichia coliEffective
Staphylococcus aureusModerate
Pseudomonas aeruginosaLimited

Pharmacokinetics

Absorption and Distribution
Research has explored the pharmacokinetics of this compound, providing insights into its absorption, distribution, metabolism, and excretion. Understanding these parameters is essential for determining appropriate dosages and potential drug interactions .

Anticancer Applications

Cytotoxicity in Cancer Cells
Enoxacin has been investigated for its cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis in colorectal cancer cells by modulating microRNA expression, which plays a critical role in cell cycle regulation .

Table 2: Anticancer Activity of Enoxacin

Cancer Cell LineEffect ObservedReference
Co115 (Colorectal)Increased apoptosis
A375 (Melanoma)Inhibition of proliferation
HCT-116 (Colorectal)Reduced metastasis

Antiviral Properties

Potential Against Viral Infections
Recent studies have indicated that enoxacin may possess antiviral properties, particularly against viruses like HIV and hepatitis C virus (HCV). Its ability to interfere with viral replication mechanisms makes it a candidate for further research in antiviral therapies .

Case Studies

Clinical Efficacy in Urinary Tract Infections
A clinical study compared a single dose of enoxacin with a three-day treatment regimen for urinary tract infections. Results showed comparable efficacy between the two treatments, with a significant percentage of patients achieving negative urine cultures post-treatment .

作用機序

Enoxacin gluconate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the bacteria from replicating their DNA, leading to bacterial cell death .

類似化合物との比較

Pharmacokinetics

  • Half-life : 3.2–6 hours (oral) and 4.5 hours (IV) .
  • Dosing : 200–600 mg orally, 2–3 times daily, depending on infection severity .
  • Adverse Effects : Gastrointestinal disturbances (1.3%) and mild dermatological reactions (0.4%) .

Comparison with Similar Fluoroquinolones

Below is an analysis based on class-wide properties and evidence-specific

Table 1: Key Pharmacokinetic and Pharmacodynamic Properties

Property Enoxacin Gluconate Typical Fluoroquinolones*
Molecular Weight 516.47 g/mol ~300–400 g/mol (e.g., ciprofloxacin: 331.34 g/mol)
Half-life (Oral) 3.2–6 hours 4–8 hours (e.g., levofloxacin: 6–8 hours)
CYP Inhibition CYP1A2 (6-fold ↓ caffeine clearance) CYP1A2 (ciprofloxacin), CYP3A4 (moxifloxacin)
Metal Ion Interaction ↓ Availability with Al³⁺, Fe²⁺, Ca²⁺ at pH 1.5–9 Common (all fluoroquinolones chelate divalent cations)
Spectrum of Activity Gram-negative bacteria (e.g., E. coli, P. aeruginosa) Broad (Gram-negative and some Gram-positive)

*General class data inferred from fluoroquinolone literature; enoxacin-specific data sourced from provided evidence.

Key Differentiators of this compound

Metal Ion Interactions: Enoxacin’s availability decreases by 25–30% at pH 1.5 and 9 in the presence of Al³⁺, Fe²⁺, or Ca²⁺, similar to other fluoroquinolones. However, at pH 6.8 (intestinal pH), the reduction is milder (10–15%), suggesting moderate food-drug interaction risks .

CYP Inhibition Profile: Enoxacin strongly inhibits CYP1A2, reducing caffeine clearance by 6-fold . This contrasts with ciprofloxacin (moderate CYP1A2 inhibition) and moxifloxacin (minimal CYP interactions).

Clinical Indications: Unlike later-generation fluoroquinolones (e.g., levofloxacin for pneumonia), enoxacin is primarily used for UTIs and gonorrhea, reflecting its narrower spectrum .

Table 2: Adverse Event Comparison

Adverse Event This compound Fluoroquinolone Class*
Gastrointestinal 1.3% 2–5% (e.g., nausea, diarrhea)
Dermatological 0.4% <1% (rash, photosensitivity)
CNS Effects Not reported 1–2% (e.g., headache, insomnia)
Tendon Rupture Not reported Rare (boxed warning for class)

*Class data from broader literature; enoxacin-specific data from .

Research Findings and Limitations

  • Drug Resistance: Enoxacin shows efficacy against methicillin-resistant Staphylococcus epidermidis but is less potent against Staphylococcus aureus compared to newer quinolones .
  • Photochemical Clastogenicity: Like other quinolones, enoxacin may induce chromosomal aberrations under UV light, necessitating caution in sun exposure .

Q & A

Q. Methodological Answer :

  • Basic : Use in vitro enzymatic assays (e.g., gel electrophoresis for DNA supercoiling inhibition) to quantify topoisomerase II inhibition . Compare minimum inhibitory concentrations (MICs) against Gram-negative and Gram-positive strains with other fluoroquinolones using broth microdilution.
  • Advanced : Employ RNA-seq or miRNA microarray analysis to profile global miRNA expression in bacterial biofilms pre- and post-treatment. Validate findings with CRISPR-Cas9 knockout models of miRNA-processing enzymes .

Basic Research Question: What in vitro models are appropriate for studying this compound’s efficacy against osteoclastogenesis?

Advanced Research Question : How can researchers address conflicting data between 2D cell cultures and 3D organoid models when evaluating this compound’s anti-metastatic effects in prostate cancer?

Q. Methodological Answer :

  • Basic : Use RAW 264.7 macrophage cells stimulated with RANK-L to quantify TRAP-positive multinucleated osteoclasts via colorimetric assays. Include dose-response curves (0.1–50 μM) and viability controls (MTT assay) .
  • Advanced : Reconcile discrepancies by standardizing culture conditions (e.g., oxygen levels, extracellular matrix composition) across models. Apply Bland-Altman analysis to assess agreement between 2D/3D IC50 values .

Basic Research Question: How should researchers statistically analyze dose-dependent inhibition curves for this compound’s osteoclast suppression?

Advanced Research Question : What multivariate statistical methods are optimal for reconciling contradictory pharmacokinetic data (e.g., bioavailability vs. renal clearance) across preclinical species?

Q. Methodological Answer :

  • Basic : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression software (GraphPad Prism). Report EC50, Hill slope, and R² values with 95% confidence intervals .
  • Advanced : Apply mixed-effects modeling or Bayesian hierarchical models to account for interspecies variability. Use Akaike Information Criterion (AIC) to compare model fits .

Basic Research Question: How can the PICOT framework structure a clinical trial evaluating this compound’s efficacy in diabetic foot infections?

Advanced Research Question : How do the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to longitudinal studies on this compound’s miRNA-modulating effects in oncology?

Q. Methodological Answer :

  • Basic : Define PICOT elements: P (Diabetic patients with Pseudomonas aeruginosa infections), I (IV this compound 400 mg/day), C (Ciprofloxacin 500 mg BID), O (Microbiological eradication at 14 days), T (6-month follow-up) .
  • Advanced : Assess feasibility via pilot studies measuring miRNA stability in serum exosomes. Ensure ethical compliance by predefining stopping rules for hepatotoxicity (ALT >3× ULN) .

Basic Research Question: What techniques optimize HPLC analysis for assessing this compound purity in synthetic batches?

Advanced Research Question : How can researchers validate qPCR protocols for quantifying miRNA-21 expression in this compound-treated prostate cancer cells?

Q. Methodological Answer :

  • Basic : Use a C18 column with mobile phase (0.1% TFA in acetonitrile:water 30:70). Validate linearity (5–200 μg/mL), precision (%RSD <2%), and LOD/LOQ via ICH guidelines .
  • Advanced : Perform MIQE-compliant qPCR: include no-template controls, efficiency curves (90–110%), and reference genes (e.g., GAPDH). Use ΔΔCt method with ≥3 biological replicates .

Basic Research Question: What ethical challenges arise in preclinical studies of this compound’s hepatotoxicity using rodent models?

Advanced Research Question : How can researchers mitigate bias when interpreting contradictory in vitro (apoptosis induction) and in vivo (tumor growth promotion) data?

Q. Methodological Answer :

  • Basic : Follow ARRIVE guidelines for humane endpoints (e.g., tumor volume ≤1.5 cm³). Use stratified randomization to control for sex/weight variability .
  • Advanced : Conduct blinded histopathological reviews and apply counterfactual analysis to assess causality. Use GRADE criteria to evaluate evidence strength .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。